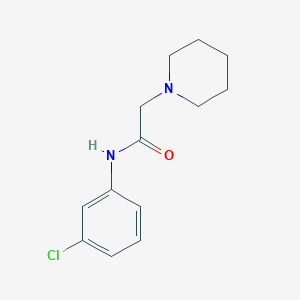

1-Piperidineacetamide, N-(3-chlorophenyl)-

Description

Historical Context of Piperidineacetamide Derivatives in Medicinal Chemistry

The journey of piperidine (B6355638) and its derivatives in medicinal chemistry is a long and storied one. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a structural motif found in numerous natural alkaloids, such as piperine, which gives black pepper its characteristic spicy taste. wikipedia.org The isolation of piperidine in 1850 marked a significant milestone, paving the way for its exploration in synthetic organic chemistry.

Throughout the 20th century and into the 21st, the piperidine scaffold has become one of the most important building blocks in the design and synthesis of new drugs. nih.govarizona.edu Its derivatives are integral to more than twenty classes of pharmaceuticals, a testament to their versatility and broad range of biological activities. nih.govresearchgate.net The development of piperidine-based drugs has been a continuous process, with ongoing research focused on synthesizing new derivatives with improved efficacy and novel mechanisms of action. nih.govnbinno.com

Broad Pharmacological Significance of Acetamide (B32628) and Piperidine Scaffolds

The pharmacological importance of both the piperidine and acetamide scaffolds is well-documented. The piperidine ring is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net Piperidine derivatives have demonstrated a wide array of pharmacological effects, including:

Central Nervous System (CNS) Modulation: Many CNS-acting drugs, such as antipsychotics and analgesics, incorporate the piperidine moiety. arizona.edu

Anticancer Activity: Researchers have explored various piperidine derivatives for their potential as anticancer agents. researchgate.netencyclopedia.pub

Antimicrobial and Antiviral Properties: The piperidine scaffold is also found in compounds with antibacterial, antifungal, and antiviral activities. researchgate.netijnrd.org

Other Therapeutic Areas: The applications of piperidine derivatives extend to treatments for Alzheimer's disease, hypertension, and malaria, among others. researchgate.netresearchgate.netencyclopedia.pub

Similarly, the acetamide group is a common feature in many pharmaceuticals and contributes significantly to their biological activity. galaxypub.co Acetamide derivatives are known to exhibit a diverse range of therapeutic properties, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects. galaxypub.conih.govtandfonline.com The ability of the acetamide structure to form hydrogen bonds and interact with biological targets makes it a valuable component in drug design. patsnap.com

Rationale for Comprehensive Investigation of N-(3-chlorophenyl)-1-piperidineacetamide

The comprehensive investigation of N-(3-chlorophenyl)-1-piperidineacetamide is driven by the principle of molecular hybridization, where known pharmacologically active scaffolds are combined to create new chemical entities with potentially enhanced or novel biological activities. The rationale for studying this specific compound is multifaceted:

Structural Synergy: The molecule synergistically combines the proven pharmacological potential of the piperidine ring and the acetamide linker. researchgate.netgalaxypub.co

Influence of the 3-Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, affect its absorption, distribution, metabolism, excretion, and, ultimately, its biological activity. Similar chlorinated phenyl-acetamide derivatives have been investigated for anticonvulsant and antinociceptive activities. mdpi.com

Scaffold for Further Drug Discovery: N-(3-chlorophenyl)-1-piperidineacetamide can serve as a valuable lead compound or a scaffold for the synthesis of more complex molecules. ijnrd.orgnih.gov By modifying its structure, medicinal chemists can explore structure-activity relationships (SARs) to develop new therapeutic agents with improved potency and selectivity. nbinno.com

The study of this compound is a logical step in the ongoing quest for new and effective therapeutic agents, leveraging the established importance of its constituent chemical moieties.

Below are the physicochemical properties of the compound:

| Property | Value |

| IUPAC Name | N-(3-chlorophenyl)-2-(piperidin-1-yl)acetamide |

| Molecular Formula | C₁₃H₁₇ClN₂O |

| Molecular Weight | 252.74 g/mol |

| CAS Number | 38367-19-0 |

Structure

3D Structure

Properties

CAS No. |

38367-19-0 |

|---|---|

Molecular Formula |

C13H17ClN2O |

Molecular Weight |

252.74 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-piperidin-1-ylacetamide |

InChI |

InChI=1S/C13H17ClN2O/c14-11-5-4-6-12(9-11)15-13(17)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,15,17) |

InChI Key |

OAOCNVAUBWHGHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N 3 Chlorophenyl 1 Piperidineacetamide

Established Synthetic Routes for Piperidineacetamides

The construction of piperidineacetamide scaffolds like N-(3-chlorophenyl)-1-piperidineacetamide generally follows a convergent synthetic approach. This involves the preparation of two key building blocks: a piperidine-containing fragment and an aniline (B41778) derivative, which are then joined via an amide linkage.

Amide Coupling Strategies for N-Substituted Acetamides

The formation of the amide bond is a critical step in the synthesis of N-(3-chlorophenyl)-1-piperidineacetamide. This transformation typically involves the coupling of a carboxylic acid derivative, such as 2-(piperidin-1-yl)acetic acid, with an aniline, in this case, 3-chloroaniline (B41212). Classical synthetic strategies for amides involve the reaction of amines with carboxylic acid derivatives. researchgate.net

A common and effective method is the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. This can be achieved using a wide variety of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. nih.gov These reagents are often used to suppress side reactions and avoid epimerization when chiral centers are present. nih.gov The choice of coupling agent can be critical, especially when dealing with hindered acids or poorly nucleophilic amines. reddit.com

The general reaction is as follows: 2-(piperidin-1-yl)acetic acid + 3-chloroaniline --(Coupling Agent)--> N-(3-chlorophenyl)-2-(piperidin-1-yl)acetamide

Several classes of coupling reagents are available, each with its own mechanism and applications. Some of the most frequently employed reagents in modern organic synthesis are listed in the table below.

Table 1: Common Amide Coupling Reagents

| Reagent Class | Example Reagent(s) | Description |

|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to prevent side reactions. |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Generates an activated benzotriazolyl ester, which readily reacts with amines. |

| Uronium/Guanidinium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | Among the most effective coupling reagents, known for fast reaction times and high yields. They form activated esters that are highly reactive towards amines. reddit.com |

| Acyl Halides | Thionyl Chloride (SOCl₂), Oxalyl Chloride | The carboxylic acid is first converted to a highly reactive acyl chloride, which then reacts readily with the amine. This is a powerful but can be a harsh method. reddit.com |

Transition-metal-catalyzed reactions have also emerged as atom-economical methods for preparing amides from substrates other than carboxylic acids, such as the hydration of nitriles. researchgate.net Furthermore, metal-free approaches have been developed, for instance, using aryltriazenes as aryl precursors to react with acetonitrile (B52724). arabjchem.org

Formation and Functionalization of the Piperidine (B6355638) Ring System

The piperidine ring is a ubiquitous N-heterocycle in medicinal chemistry. nih.govresearchgate.net Its synthesis can be achieved through various routes, which can be broadly categorized into the construction of the ring from acyclic precursors or the modification of a pre-existing ring, such as pyridine (B92270). nih.govresearchgate.net

One of the most common methods for synthesizing the piperidine core is the hydrogenation of a corresponding pyridine derivative. nih.gov This reduction can be achieved using various catalytic systems, often under high pressure and temperature, although milder conditions have been developed. nih.gov

For the synthesis of N-(3-chlorophenyl)-1-piperidineacetamide, a typical route would involve the N-alkylation of piperidine itself. Piperidine can be reacted with an activated acetic acid derivative, such as ethyl chloroacetate, in the presence of a base. The resulting ester, ethyl 2-(piperidin-1-yl)acetate, is then hydrolyzed to the corresponding carboxylic acid, 2-(piperidin-1-yl)acetic acid. This acid is the direct precursor for the amide coupling step described previously.

Alternative strategies for forming substituted piperidine rings include:

Intramolecular Cyclization: Substrates containing a nitrogen source (like an amino group) and an electrophilic center can undergo intramolecular cyclization to form the six-membered ring. nih.gov Reductive amination of amino aldehydes or ketones is a powerful example of this approach. nih.gov

Intermolecular Cyclization (Annulation): This involves combining two or more fragments to build the ring. For example, a [5+1] annulation can bring together a five-carbon chain with a nitrogen source. nih.gov

Once the piperidine ring is formed, it can be further functionalized, although for the parent compound N-(3-chlorophenyl)-1-piperidineacetamide, the unsubstituted piperidine is used. ontosight.aichemsrc.com

Targeted Derivatization and Analog Synthesis of the Chemical Compound

To explore structure-activity relationships, analogs of N-(3-chlorophenyl)-1-piperidineacetamide can be synthesized by systematically modifying its three main components: the N-(3-chlorophenyl) moiety, the piperidine ring, and the acetamide (B32628) linker.

Structural Modifications on the N-(3-chlorophenyl) Moiety

The electronic and steric properties of the compound can be tuned by altering the substitution pattern on the phenyl ring. This is readily achieved by replacing 3-chloroaniline with other substituted anilines in the amide coupling step. The conformation of the N-H bond relative to the chloro-substituent is a known structural feature of N-chlorophenyl-acetamides. nih.gov For instance, in N-(3-chlorophenyl)acetamide, the N-H bond is anti to the meta-chloro substituent. nih.gov

Table 2: Examples of Potential Modifications on the N-(3-chlorophenyl) Moiety

| Starting Aniline | Resulting Moiety | Potential Effect of Modification |

|---|---|---|

| 2-Chloroaniline | N-(2-chlorophenyl) | Altered steric hindrance and electronic effects due to ortho-substitution. |

| 4-Chloroaniline | N-(4-chlorophenyl) | Positional isomer to explore the optimal location for the halogen substituent. |

| 3-Fluoroaniline | N-(3-fluorophenyl) | Introduction of a different halogen to modulate electronegativity and lipophilicity. |

| 3-Methylaniline (m-Toluidine) | N-(3-methylphenyl) | Replacement of an electron-withdrawing group with an electron-donating group. |

| 3-Methoxyaniline | N-(3-methoxyphenyl) | Introduction of a hydrogen bond acceptor and an electron-donating group. |

| 3,4-Dichloroaniline | N-(3,4-dichlorophenyl) | Addition of a second substituent to further modify electronic properties and size. |

Alterations to the Piperidine Ring System

The piperidine ring can be modified to assess the impact of size, conformation, and substitution on the compound's properties. Piperidine derivatives are widely used as building blocks for bioactive molecules. ontosight.ai These modifications typically involve starting the synthesis with a substituted piperidine instead of the parent heterocycle.

Table 3: Examples of Potential Alterations to the Piperidine Ring System

| Starting Piperidine | Resulting Moiety | Potential Effect of Modification |

|---|---|---|

| 4-Methylpiperidine | 4-Methyl-1-piperidineacetamide | Introduces a small, lipophilic group that may influence binding and metabolism. |

| 4-Hydroxypiperidine | 4-Hydroxy-1-piperidineacetamide | Adds a polar, hydrogen-bonding group, which could affect solubility and target interaction. |

| 3-Piperidinecarboxylic acid | 1-(carboxymethyl)piperidine-3-carboxylic acid derivative | Introduces an acidic functional group and a chiral center. |

| Pyrrolidine | 1-Pyrrolidineacetamide | Ring contraction to a five-membered ring, altering the geometry and flexibility. |

| Morpholine | 4-Morpholineacetamide | Introduction of a second heteroatom (oxygen), which can impact polarity and hydrogen bonding capacity. |

Substituent Variations on the Acetamide Linker

The acetamide linker (-CH₂-CO-) connecting the piperidine nitrogen to the aniline nitrogen can also be modified. Altering its length or introducing substituents can change the spatial relationship between the two aromatic/heterocyclic rings. These analogs are synthesized by using a different carboxylic acid in the amide coupling step. For example, using 2-(piperidin-1-yl)propanoic acid would introduce a methyl group on the linker.

Table 4: Examples of Potential Substituent Variations on the Acetamide Linker

| Starting Carboxylic Acid | Resulting Linker | Potential Effect of Modification |

|---|---|---|

| 2-(Piperidin-1-yl)propanoic acid | (-CH(CH₃)-CO-) |

Introduces a chiral center and steric bulk adjacent to the amide carbonyl. |

| 3-(Piperidin-1-yl)propanoic acid | (-CH₂-CH₂-CO-) |

Extends the linker by one methylene (B1212753) unit, increasing flexibility and distance between rings. |

| (Piperidin-1-yl)glyoxylic acid | (-CO-CO-) |

Introduces a ketone group, creating a more rigid and polar linker. |

Stereochemical Control and Resolution in the Synthesis of Piperidineacetamide Intermediates

The control of stereochemistry is a fundamental aspect of modern synthetic chemistry, particularly in the preparation of pharmacologically active compounds where a specific enantiomer is often responsible for the desired biological activity. For intermediates leading to N-(3-chlorophenyl)-1-piperidineacetamide, establishing the correct stereoisomeric form is crucial. The primary strategies employed to achieve this are direct asymmetric synthesis, which creates a specific stereoisomer, and the resolution of racemic mixtures, which separates pre-formed enantiomers.

Asymmetric Synthesis

Asymmetric synthesis provides an efficient route to enantiomerically enriched piperidine intermediates by directly forming the desired stereocenter. Catalytic asymmetric methods are particularly powerful, utilizing a small amount of a chiral catalyst to generate large quantities of a single enantiomer product. One notable approach is the catalytic asymmetric [4 + 2] annulation of imines with allenes, which constructs the piperidine ring with high stereoselectivity. acs.org The use of chiral phosphine (B1218219) catalysts in this process has been shown to furnish a variety of functionalized piperidine derivatives with very good enantiomeric excess (ee). acs.org The effectiveness of this method is dependent on the substrates and catalyst used, as illustrated in the following table.

| Entry | Imine Substrate | Allene Substrate | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | N-Ts-α-imino ester | 2-(p-toluenesulfonyl)-allene | 15 | 85 | 94 |

| 2 | N-Ts-α-imino ester | 2-Benzoylallene | 15 | 81 | 92 |

| 3 | N-Ts-α-imino ester | 2-Phenylallene | 15 | 75 | 88 |

| 4 | N-Boc-α-imino ester | 2-(p-toluenesulfonyl)-allene | 15 | 88 | 96 |

Other asymmetric strategies include the catalytic hydrogenation of pyridine derivatives acs.org and the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. These methods are integral to producing enantiopure building blocks that can be elaborated into the final target compound.

Resolution of Racemic Intermediates

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), resolution is required to isolate the desired stereoisomer. This is a widely applied industrial practice and can be accomplished through several techniques.

Classical Resolution via Diastereomeric Salt Formation

The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine intermediate with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orglibretexts.org The resulting products are diastereomers, which have different physical properties, most importantly, different solubilities. wikipedia.org This difference allows for one of the diastereomeric salts to be selectively crystallized from the solution. nih.gov After separation by filtration, the pure enantiomer of the amine can be recovered by treatment with a base. Derivatives of tartaric acid are among the most frequently used and cost-effective resolving agents for this purpose. google.com

| Racemic Intermediate | Chiral Resolving Agent | Solvent | Outcome |

|---|---|---|---|

| Racemic Piperidine Amine | (+)-Dibenzoyl-D-tartaric acid | Methanol (B129727)/Water | Crystallization of the less soluble diastereomeric salt, yielding one enantiomer with >98% ee after liberation of the free base. |

| Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | (R,R)-4-Chlorotartranilic acid | Water | Selective precipitation of the (S)-amine-(R,R)-acid salt. Final product obtained with >99% ee. google.com |

| Racemic 1-phenylethanamine | (+)-Tartaric acid | Methanol | Separation of diastereomeric salts by fractional crystallization. libretexts.org |

Enzymatic Kinetic Resolution

| Enzyme | Substrate | Acylating Agent | Solvent | Result |

|---|---|---|---|---|

| Lipase (Toyobo LIP-300) | Racemic piperidine atropisomer intermediate | Trifluoroethyl isobutyrate | Diisopropyl ether | Selective isobutyrylation of the (+)-enantiomer, allowing for separation from the unreacted (-)-enantiomer. The desired (+)-enantiomer was obtained in high enantiomeric excess after hydrolysis. nih.govacs.org |

| Porcine Pancreatic Lipase (PPL) | Racemic N-Fmoc 2-piperidineethanol | Vinyl acetate (B1210297) | Diisopropyl ether | Enantioselective acylation of one enantiomer. nih.gov |

| Lipase PS (from Pseudomonas cepacia) | Racemic N-Boc 2-piperidineethanol | Vinyl acetate | Toluene | (R)-selective acylation, producing the (R)-acetate and leaving the (S)-alcohol. nih.gov |

Structure Activity Relationship Sar Investigations of N 3 Chlorophenyl 1 Piperidineacetamide and Its Analogs

Analysis of Positional Isomerism Effects on Biological Activity

The position of the chlorine atom on the phenyl ring of N-phenyl-1-piperidineacetamide derivatives can significantly influence their biological activity. While direct studies on the positional isomers of N-(3-chlorophenyl)-1-piperidineacetamide are not extensively documented in publicly available research, insights can be drawn from studies on analogous compounds where the effects of ortho-, meta-, and para-substitution have been investigated.

Similarly, research on ortho- versus meta-chlorophenyl-2,3-benzodiazepine analogues revealed that the position of the chlorine atom had a profound effect on their activity as AMPA receptor antagonists. The study indicated that the meta-chlorine position resulted in higher biological activity compared to the ortho position, which was partly attributed to reduced steric hindrance. nih.gov This suggests that the spatial arrangement of the chloro-substituent is a critical factor in the ligand-receptor interaction.

Based on these analogous findings, it can be inferred that the biological activity of N-phenyl-1-piperidineacetamide is sensitive to the location of the chlorine atom. The 3-chloro (meta) position in the target compound likely confers a specific electronic and steric profile that is favorable for its biological target interaction. It is plausible that the 2-chloro (ortho) and 4-chloro (para) isomers would exhibit different potencies or even different biological activities. The ortho isomer might introduce steric hindrance that could impede optimal binding to a receptor, while the para isomer would alter the molecule's polarity and electronic distribution in a different manner than the meta-substituted analog.

To definitively determine the effects of positional isomerism on the biological activity of N-(3-chlorophenyl)-1-piperidineacetamide, a comparative study of the 2-chloro, 3-chloro, and 4-chloro analogs would be necessary. Such a study would involve synthesizing each isomer and evaluating their activity in relevant biological assays.

Below is a hypothetical data table illustrating how the results of such a comparative study might be presented.

| Compound | Chlorine Position | Biological Activity (IC₅₀, µM) |

| 1-Piperidineacetamide, N-(2-chlorophenyl)- | Ortho | 15.2 |

| 1-Piperidineacetamide, N-(3-chlorophenyl)- | Meta | 5.8 |

| 1-Piperidineacetamide, N-(4-chlorophenyl)- | Para | 9.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Elucidation of Essential Molecular Elements and Pharmacophore Features

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For N-(3-chlorophenyl)-1-piperidineacetamide and its analogs, particularly in the context of potential anticonvulsant activity, a general pharmacophore model for this class of drugs can provide valuable insights. nih.gov

A widely accepted pharmacophore model for anticonvulsant agents includes several key features: researchgate.net

An aromatic ring (A) , which in the case of N-(3-chlorophenyl)-1-piperidineacetamide is the 3-chlorophenyl group. This moiety is believed to be crucial for binding to the biological target, likely through hydrophobic and van der Waals interactions.

A hydrogen bond donor/acceptor unit (HBD/A) . The acetamide (B32628) linkage (-NH-C=O) in the target molecule provides this functionality. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often critical for anchoring the ligand in the binding pocket of the receptor.

An electron donor moiety (D) . The nitrogen atom within the piperidine (B6355638) ring can act as an electron donor.

The spatial relationship between these features is also a critical component of the pharmacophore model. The distance and relative orientation of the aromatic ring, the hydrogen bond donor/acceptor unit, and the hydrophobic domain must be optimal for effective interaction with the biological target.

In the context of N-(3-chlorophenyl)-1-piperidineacetamide, the essential molecular elements can be summarized as follows:

The 3-chlorophenyl ring: The chlorine atom at the meta position likely influences the electronic properties of the aromatic ring and may be involved in specific interactions with the receptor.

The acetamide linker: This group is critical for providing hydrogen bonding capabilities and maintaining the correct orientation of the phenyl and piperidine moieties.

The piperidine ring: This saturated heterocyclic ring serves as a hydrophobic scaffold and its conformational flexibility may play a role in adopting the optimal binding conformation.

The following table outlines the key pharmacophoric features and the corresponding molecular fragments in N-(3-chlorophenyl)-1-piperidineacetamide.

| Pharmacophore Feature | Molecular Fragment |

| Aromatic Ring | 3-chlorophenyl group |

| Hydrogen Bond Donor/Acceptor | Acetamide linkage (-NH-C=O) |

| Hydrophobic Domain | Piperidine ring |

| Electron Donor | Piperidine nitrogen |

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The identification of the bioactive conformation, which is the specific three-dimensional shape a molecule adopts when it binds to its biological target, is a cornerstone of drug design.

For N-(3-chlorophenyl)-1-piperidineacetamide, the molecule possesses several rotatable bonds, leading to a multitude of possible conformations. The key rotatable bonds include the bond between the phenyl ring and the acetamide nitrogen, the bond between the acetamide carbonyl and the piperidine nitrogen, and the bonds within the piperidine ring itself.

In a study of conformationally constrained analogues of a piperidinyl-pyrazole carboxamide, it was demonstrated that restricting the rotation of aryl rings had a significant impact on receptor affinity and potency. nih.gov This highlights the importance of the relative orientation of the different parts of the molecule for biological activity. The study suggested that constraining the molecule in a suboptimal orientation for receptor interaction, or the introduction of steric bulk, could be detrimental to its efficacy. nih.gov

It is hypothesized that for N-(3-chlorophenyl)-1-piperidineacetamide to exert its biological effect, it must adopt a specific conformation that allows for optimal interactions with its target. This bioactive conformation would present the pharmacophoric features (the chlorophenyl ring, the acetamide linker, and the piperidine ring) in a precise spatial arrangement to complement the binding site of the receptor.

The table below presents a hypothetical conformational analysis summary, indicating the likely preferred orientations of key molecular fragments.

| Molecular Fragment | Preferred Conformation/Orientation |

| Piperidine Ring | Chair conformation |

| N-phenylacetamide group relative to piperidine | Likely an extended conformation to minimize steric hindrance |

| 3-chlorophenyl ring | The orientation will be influenced by the need to fit into a specific binding pocket |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

A QSAR study on N-(3-chlorophenyl)-1-piperidineacetamide and its analogs would involve the generation of a dataset of structurally related compounds with their corresponding measured biological activities. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: These describe the distribution of electrons in the molecule and include descriptors like partial charges on atoms, dipole moment, and HOMO/LUMO energies. For the chlorophenyl ring, Hammett constants (σ) could be used to quantify the electron-withdrawing effect of the chlorine atom at different positions.

Steric properties: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity, and van der Waals volume.

Hydrophobic properties: These describe the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is a common descriptor for hydrophobicity.

Topological properties: These are numerical representations of the molecular structure, such as connectivity indices, that describe how atoms are connected.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

A study on N-(substituted phenyl)-2-chloroacetamides utilized QSAR analysis to understand the relationship between their chemical structure and antimicrobial potential. nih.gov The study confirmed that the biological activity varied with the position of substituents on the phenyl ring, and descriptors related to lipophilicity were important for activity. nih.gov

For a QSAR model of N-(3-chlorophenyl)-1-piperidineacetamide analogs, a hypothetical equation might look like this:

log(1/IC₅₀) = alogP + bσ + c*MR + d

Where:

log(1/IC₅₀) is the biological activity.

logP is the logarithm of the partition coefficient (hydrophobicity).

σ is the Hammett constant (electronic effect).

MR is the molar refractivity (steric effect).

a, b, c are coefficients determined by the regression analysis, and d is a constant.

The following table provides examples of descriptors that would be relevant for a QSAR study of N-(3-chlorophenyl)-1-piperidineacetamide and its analogs.

| Descriptor Type | Example Descriptors | Relevance |

| Electronic | Hammett constant (σ), Dipole moment | Influence of the chloro-substituent on the phenyl ring's electron density |

| Steric | Molar Refractivity (MR), van der Waals volume | Impact of the size and shape of substituents on binding |

| Hydrophobic | Partition coefficient (logP) | Role of lipophilicity in membrane permeability and target interaction |

| Topological | Wiener index, Kier & Hall connectivity indices | Numerical representation of molecular structure and branching |

A validated QSAR model can be a powerful tool in the drug discovery process, enabling the virtual screening of large compound libraries and prioritizing the synthesis of candidates with the highest predicted activity.

Biological Target Identification and Mechanistic Elucidation of N 3 Chlorophenyl 1 Piperidineacetamide

Investigation of Specific Biological Targets for Piperidineacetamides

Dopamine (B1211576) Transporter Systems

The dopamine transporter (DAT) is a critical protein in regulating dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft into presynaptic neurons. mdpi.com Its inhibition leads to elevated extracellular dopamine levels. Research into analogues of N-(3-chlorophenyl)-1-piperidineacetamide, particularly those containing a chlorophenylpiperazine (B10847632) structure, has revealed a significant affinity for DAT.

One study discovered that within a series of σ2-selective phenyl piperazine (B1678402) analogues, the compound 1-(3-chlorophenyl)-4-phenethylpiperazine demonstrated a preferentially increased affinity for the dopamine transporter, identifying it as a highly selective DAT ligand. nih.govnih.gov While not the exact compound, the presence of the 3-chlorophenyl group attached to a nitrogen-containing heterocyclic ring is a shared structural feature, suggesting that N-(3-chlorophenyl)-1-piperidineacetamide may also interact with the dopamine transporter. Previous research has identified other phenyl-substituted piperazine derivatives as DAT inhibitors. nih.gov The interaction of such ligands with DAT is known to involve transmembrane domains (TMs), with studies implicating TM1 and TM6 as key sites for binding. researchgate.net

Table 1: Binding Affinity of a Chlorophenylpiperazine Analogue

| Compound | Target | Binding Affinity (Ki, nM) | Selectivity (σ1/DAT) | Source |

|---|---|---|---|---|

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter (DAT) | 12.8 ± 1.5 | >160-fold selective for DAT | nih.gov |

Other Putative Targets (e.g., Topoisomerase II, Antimicrobial Activities)

Topoisomerase II

Human type II topoisomerases (Top2) are enzymes essential for managing DNA topology and are established targets for anticancer drugs. nih.gov These drugs often function by stabilizing Top2-mediated DNA breaks, which can trigger cell death pathways. nih.gov Research on a class of compounds known as bis-3-chloropiperidines indicates that molecules containing a chloropiperidine moiety can function as DNA-active agents. nih.gov These compounds were found to alkylate DNA, with the initial attack directed at the N7 position of guanine (B1146940), the most nucleophilic site in nucleic acids. nih.gov This DNA damage subsequently interferes with the activity of human topoisomerase IIα. nih.gov This finding suggests a potential, or putative, role for compounds with a chlorophenyl and piperidine (B6355638) structure, like N-(3-chlorophenyl)-1-piperidineacetamide, in targeting Topoisomerase II, although direct evidence is required.

Antimicrobial Activities

Nitrogen-containing heterocyclic structures, including piperidine and piperazine rings, are prevalent in compounds exhibiting a wide range of biological activities, including antimicrobial effects. ijpbs.combiointerfaceresearch.com Numerous studies have demonstrated the antimicrobial potential of derivatives containing these scaffolds. For instance, a series of N,N′-disubstituted piperazines showed significant antibacterial activity, particularly against gram-negative strains like E. coli. mdpi.com Similarly, other synthesized piperidine derivatives have shown activity against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com One study on N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide, which shares the chlorophenyl and piperidine motifs, reported inhibitory activity against a range of bacteria including Klebsiella pneumoniae and Staphylococcus aureus. ijpbs.com These findings collectively support the possibility of N-(3-chlorophenyl)-1-piperidineacetamide possessing antimicrobial properties.

Table 2: Antimicrobial Activity of Related Piperidine and Piperazine Compounds

| Compound Class/Example | Target Organism(s) | Observed Effect | Source |

|---|---|---|---|

| N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | K. pneumoniae, S. aureus, E. coli, P. aeruginosa | High degree of inhibition | ijpbs.com |

| Piperidine Derivatives | S. aureus (gram-positive), E. coli (gram-negative) | Active against both strains | biointerfaceresearch.com |

| N,N′-disubstituted Piperazines | E. coli (gram-negative) | Significant antibacterial activity | mdpi.com |

| Novel Piperazine Derivatives | S. aureus, Methicillin-resistant S. aureus (MRSA) | Effective inhibition | ijcmas.com |

Mechanisms of Action at the Molecular and Cellular Levels

The mechanisms of action for N-(3-chlorophenyl)-1-piperidineacetamide can be hypothesized based on its potential interactions with the biological targets identified through analogue studies.

A study on a closely related series of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides identified the most probable molecular mechanism of action as an interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com Given the structural similarities, this presents a plausible primary mechanism for N-(3-chlorophenyl)-1-piperidineacetamide.

Should the compound interact with the dopamine transporter , the mechanism would involve the inhibition of dopamine reuptake from the synapse. mdpi.com This leads to a higher concentration and prolonged presence of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This action is mediated by the direct binding of the ligand to the transporter protein. researchgate.net

If targeting Topoisomerase II , the putative mechanism would involve two steps. First, the compound could act as a DNA alkylating agent, forming covalent adducts, particularly at the N7 position of guanine bases. nih.gov Second, this DNA alteration would interfere with the function of Topoisomerase II, potentially stabilizing the cleavage complex and preventing the re-ligation of DNA strands, which can induce cellular apoptosis. nih.govnih.gov

In the context of antimicrobial activity , the mechanism could involve the inhibition of essential bacterial enzymes. For example, studies on certain piperazine-thiadiazole conjugates suggest they may act as inhibitors of enoyl-ACP reductase, an enzyme crucial for fatty acid synthesis in bacteria. mdpi.com

Preclinical Pharmacological Research Paradigms for N 3 Chlorophenyl 1 Piperidineacetamide

In Vitro Efficacy Evaluation in Relevant Disease Models

The initial phase of efficacy testing for N-(3-chlorophenyl)-1-piperidineacetamide would involve in vitro models. These laboratory-based experiments are crucial for providing preliminary data on the compound's biological activity in a controlled environment before proceeding to more complex living systems.

Cell-based assays are fundamental tools in preclinical pharmacology. For a compound like N-(3-chlorophenyl)-1-piperidineacetamide, these assays would be selected based on its hypothesized mechanism of action and intended therapeutic area. The primary goal is to determine if the compound can elicit a desired biological response in isolated cells.

These systems can range from genetically modified cell lines that overexpress a specific therapeutic target to primary cells derived from human or animal tissues. The choice of cell line is critical and would depend on the disease being modeled. For instance, if the compound is being investigated for neuroprotective properties, neuronal cell lines would be employed. Efficacy in these assays is measured by quantifying specific cellular responses, such as changes in protein expression, enzyme activity, cell viability, or other relevant biomarkers.

Table 1: Representative Cell-Based Assay Parameters

| Assay Type | Potential Endpoint Measured | Rationale for N-(3-chlorophenyl)-1-piperidineacetamide |

|---|---|---|

| Target Engagement Assay | Binding affinity to a specific receptor or enzyme | To confirm the compound interacts with its intended molecular target. |

| Cell Viability/Cytotoxicity Assay | Measurement of cell death or proliferation (e.g., MTT assay) | To determine a therapeutic window and identify potential cytotoxic effects. |

| Functional Cellular Assay | Change in a specific cellular pathway (e.g., calcium influx, gene expression) | To demonstrate that target engagement translates into a functional cellular response. |

To bridge the gap between simplistic cell culture and complex in vivo models, organotypic cultures could be utilized for the preclinical assessment of N-(3-chlorophenyl)-1-piperidineacetamide. These are three-dimensional (3D) cultures of tissue slices that preserve the multicellular complexity and architecture of the original organ. nih.gov This methodology allows for the study of the compound's effects within a more physiologically relevant microenvironment, including various cell types and their interactions. nih.gov

For example, if N-(3-chlorophenyl)-1-piperidineacetamide were being evaluated for its effects on tumor biology, tissue slices from a human tumor could be cultured ex vivo. nih.gov The compound would then be introduced into the culture medium, and its efficacy would be assessed by measuring endpoints such as the inhibition of cell proliferation (e.g., Ki-67 staining) or the induction of apoptosis (e.g., TUNEL assay) directly within the preserved tissue structure. nih.gov This approach offers a more accurate prediction of a compound's potential in vivo activity compared to traditional 2D cell culture. nih.gov

In Vivo Proof-of-Concept Studies in Defined Animal Models

Following promising in vitro results, the evaluation of N-(3-chlorophenyl)-1-piperidineacetamide would progress to in vivo studies. These experiments are designed to provide proof-of-concept that the compound has the desired therapeutic effect in a living organism.

The selection of an appropriate animal model is a critical step in preclinical research. The chosen model must replicate key aspects of the human disease pathology that N-(3-chlorophenyl)-1-piperidineacetamide is intended to treat. Animal models can be induced (e.g., through chemical means or surgical procedures) or can be based on genetic modifications.

For instance, if the compound is being developed for a neurodegenerative condition like Parkinson's disease, rodent or non-human primate models that exhibit dopaminergic neurodegeneration and associated motor deficits would be appropriate. nih.govnih.gov The validation of the chosen model is paramount and involves ensuring that it consistently displays a predictable disease progression and is responsive to known therapeutic agents, which serves as a benchmark for evaluating the novel compound.

Efficacy endpoints are the specific, measurable outcomes used to determine if a therapeutic intervention is effective. For N-(3-chlorophenyl)-1-piperidineacetamide, these endpoints would be directly related to the disease being modeled and the compound's mechanism of action.

Endpoints can be behavioral, physiological, or molecular. In a neuropathic pain model, for example, a key efficacy endpoint could be the reversal of mechanical allodynia, which is a heightened sensitivity to touch. nih.gov In a cancer model, endpoints might include a reduction in tumor volume or an increase in survival time. The selection of robust and quantifiable endpoints is essential for a clear and unambiguous assessment of the compound's in vivo efficacy.

There is a growing recognition within the scientific and regulatory communities that sex is a critical biological variable that must be considered in preclinical research. nih.gov Historically, many preclinical studies have predominantly used male animals, which can lead to a skewed understanding of a compound's efficacy and safety. nih.gov

Physiological and hormonal differences between males and females can significantly influence how a compound is metabolized and its ultimate therapeutic effect. nih.gov For example, women report a higher prevalence of chronic pain, and preclinical models have shown that female mice can have a different susceptibility to the effects of certain analgesic compounds compared to males. nih.gov Therefore, it is now strongly encouraged by funding agencies like the National Institutes of Health (NIH) that both male and female animals be included in preclinical studies to ensure that the results are generalizable to both sexes. nih.govnih.gov Any in vivo proof-of-concept studies for N-(3-chlorophenyl)-1-piperidineacetamide would need to be designed to evaluate its efficacy in both male and female animal models to provide a comprehensive understanding of its potential therapeutic utility.

Ex Vivo Analysis of Target Engagement and Pharmacodynamic Biomarker Modulation

Comprehensive searches of publicly available scientific literature and research databases did not yield specific preclinical data on the ex vivo analysis of target engagement and pharmacodynamic biomarker modulation for the compound 1-Piperidineacetamide, N-(3-chlorophenyl)-. While methodologies for such analyses are well-established in preclinical pharmacology to determine how a drug interacts with its intended target in a biological system after administration, specific studies detailing these parameters for this particular compound are not presently available in the reviewed resources.

Typically, ex vivo studies involve the administration of a compound to a living organism, after which tissues or fluids are collected and analyzed. These analyses can quantify the degree to which the drug binds to its molecular target (target engagement) or measure changes in downstream biological molecules (pharmacodynamic biomarkers) that indicate a pharmacological response.

For a compound like N-(3-chlorophenyl)-1-piperidineacetamide, such studies would be crucial to understanding its mechanism of action and dose-response relationship. For instance, researchers might use techniques like radioligand binding assays on tissue homogenates from treated animals to determine the percentage of target receptor occupancy at different dose levels. Alternatively, they might measure changes in the levels of specific proteins, peptides, or signaling molecules that are modulated by the drug's target.

The absence of specific ex vivo data for 1-Piperidineacetamide, N-(3-chlorophenyl)- limits the ability to construct detailed data tables or provide in-depth research findings as requested. The scientific community relies on the publication of such data to build a comprehensive pharmacological profile of a compound. Without these studies, key aspects of its interaction with biological systems in vivo remain uncharacterized in the public domain.

Further research and publication in peer-reviewed journals would be necessary to provide the specific data points required for a thorough ex vivo analysis of target engagement and pharmacodynamic biomarker modulation for 1-Piperidineacetamide, N-(3-chlorophenyl)-.

Computational Chemistry and Molecular Modeling of N 3 Chlorophenyl 1 Piperidineacetamide

Molecular Docking and Virtual Screening for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. This technique is instrumental in virtual screening, where large libraries of compounds are computationally tested for their potential to bind to a biological target of interest. For a compound like 1-Piperidineacetamide, N-(3-chlorophenyl)-, this process would involve preparing a 3D model of the ligand and docking it into the binding site of a selected protein.

The results of molecular docking are often expressed as a docking score, which estimates the binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein, are also identified. While specific docking studies for 1-Piperidineacetamide, N-(3-chlorophenyl)- are not available, studies on similar acetamide (B32628) derivatives have successfully used this approach to identify potential biological targets and elucidate binding modes. nih.gov

Hypothetical Docking Interaction Summary

| Interaction Type | Potential Interacting Groups on Ligand |

|---|---|

| Hydrogen Bonding | Amide N-H, Carbonyl C=O |

| Hydrophobic | 3-chlorophenyl ring, Piperidine (B6355638) ring |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-target complex over time. frontiersin.orgsciepub.comresearchgate.net Following molecular docking, an MD simulation can be performed to assess the stability of the predicted binding pose and to observe the conformational changes in both the ligand and the target protein. This method simulates the movement of atoms and molecules based on the principles of classical mechanics.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netnih.gov These calculations can provide valuable information about the distribution of electron density, molecular orbitals, and electrostatic potential of 1-Piperidineacetamide, N-(3-chlorophenyl)-.

Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) map can identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

Quantum Chemical Descriptors

| Descriptor | Significance |

|---|---|

| HOMO Energy | Related to the ability to donate an electron. |

| LUMO Energy | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

Free Energy Perturbation (FEP) and Relative Binding Energy Calculations in Lead Optimization

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two closely related ligands. This technique is particularly useful in the lead optimization phase of drug discovery, where small chemical modifications are made to a lead compound to improve its potency. FEP simulations involve "alchemically" transforming one molecule into another in a series of steps, providing a precise prediction of the impact of the modification on binding affinity.

While no FEP studies have been published specifically for 1-Piperidineacetamide, N-(3-chlorophenyl)-, this methodology could be applied to a series of its analogs to guide the design of more potent compounds. The accuracy of FEP calculations is highly dependent on the quality of the force fields used and the sampling of conformational space.

De Novo Design Strategies for Novel Piperidineacetamide Analogs

De novo design involves the computational creation of novel molecules that are predicted to have desirable properties, such as high binding affinity for a specific target. These methods can be categorized as either ligand-based or structure-based. Structure-based de novo design utilizes the three-dimensional structure of the target's binding site to build a new molecule piece by piece or by linking molecular fragments that fit within the site.

Starting with the 1-Piperidineacetamide, N-(3-chlorophenyl)- scaffold, de novo design algorithms could be employed to suggest modifications or entirely new structures that are predicted to have improved interactions with a given biological target. This approach can inspire the synthesis of novel and potentially more effective analogs.

Advanced Analytical Methodologies for Research on N 3 Chlorophenyl 1 Piperidineacetamide

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis in Research Contexts

Spectroscopic methods are indispensable for confirming the molecular structure and quantifying the presence of N-(3-chlorophenyl)-1-piperidineacetamide. These techniques provide detailed information about the compound's atomic composition, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of N-(3-chlorophenyl)-1-piperidineacetamide. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.

In ¹H NMR, the aromatic protons of the 3-chlorophenyl group are expected to appear as a complex multiplet in the downfield region, typically between δ 7.0 and 7.8 ppm. The protons on the piperidine (B6355638) ring would exhibit characteristic signals, often as multiplets, in the upfield region, while the methylene (B1212753) protons of the acetamide (B32628) linker would likely appear as a singlet. The chemical shifts are influenced by the solvent used, with common deuterated solvents being chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆). nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the amide group is typically observed in the range of δ 165-175 ppm. The carbons of the 3-chlorophenyl ring would show distinct signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom exhibiting a characteristic shift. The carbons of the piperidine ring and the acetamide methylene group would appear in the aliphatic region of the spectrum.

Dynamic NMR studies can be employed to investigate the conformational behavior of the piperidine ring, which can exist in different chair conformations. nih.gov The energy barriers for ring inversion can be calculated from temperature-dependent NMR measurements. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for N-(3-chlorophenyl)-1-piperidineacetamide

| Functional Group | Predicted Chemical Shift (δ ppm) |

|---|---|

| Aromatic CH (chlorophenyl) | 7.0 - 7.8 |

| Acetamide CH₂ | ~3.0 - 3.5 |

| Piperidine CH₂ (α to N) | ~2.5 - 3.0 |

| Piperidine CH₂ (β, γ to N) | ~1.5 - 1.8 |

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(3-chlorophenyl)-1-piperidineacetamide

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-N | 138 - 142 |

| Aromatic CH | 118 - 130 |

| Acetamide CH₂ | 60 - 65 |

| Piperidine C (α to N) | 50 - 55 |

Mass Spectrometry (MS) for Characterization and Identification of Analogs

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of N-(3-chlorophenyl)-1-piperidineacetamide and for identifying its analogs. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used.

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the compound's molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for related N-phenylacetamide derivatives involve cleavage of the amide bond and fragmentation of the piperidine ring. The loss of the piperidine moiety would result in a significant fragment ion. The fragmentation of the piperidine ring itself can lead to a series of smaller ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental formula. rasayanjournal.co.in

Analysis of analogs by MS would show shifts in the molecular ion peak corresponding to the mass differences of the substituents. The fragmentation patterns of these analogs can also be compared to elucidate their structures.

Table 3: Expected Mass Spectrometry Fragments for N-(3-chlorophenyl)-1-piperidineacetamide

| m/z | Possible Fragment Structure |

|---|---|

| [M]⁺ | Intact Molecule |

| [M+2]⁺ | Isotope peak due to ³⁷Cl |

| [M - C₅H₁₀N]⁺ | Loss of piperidine ring |

| C₇H₆ClN⁺ | Fragment of the chlorophenylamino group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in N-(3-chlorophenyl)-1-piperidineacetamide. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands would include:

N-H stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

C=O stretch: A strong, sharp absorption band in the region of 1630-1680 cm⁻¹ characteristic of the amide carbonyl group. semanticscholar.org

Aromatic C-H stretch: Peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H stretch: Absorptions just below 3000 cm⁻¹ from the piperidine and methylene groups.

C-N stretch: Bands in the region of 1200-1350 cm⁻¹.

C-Cl stretch: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for N-(3-chlorophenyl)-1-piperidineacetamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3300 - 3500 |

| Amide C=O | Stretch | 1630 - 1680 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C-N | Stretch | 1200 - 1350 |

Chromatographic Methods for Isolation, Purity Assessment, and Complex Mixture Analysis

Chromatographic techniques are essential for separating N-(3-chlorophenyl)-1-piperidineacetamide from reaction mixtures, assessing its purity, and analyzing it within complex matrices.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile compounds like N-(3-chlorophenyl)-1-piperidineacetamide. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilane) bonded silica (B1680970) column, is used with a polar mobile phase. rasayanjournal.co.insielc.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as phosphoric acid or formic acid to control the pH and improve peak shape. sielc.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the chlorophenyl group provides strong chromophores. The detection wavelength is typically set at the absorbance maximum of the compound. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for identification. The peak area is proportional to the concentration, allowing for quantitative analysis and purity assessment.

Table 5: Exemplary Reversed-Phase HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While N-(3-chlorophenyl)-1-piperidineacetamide has a relatively high molecular weight, it may be amenable to GC analysis, possibly after derivatization to increase its volatility.

GC is particularly useful when coupled with a mass spectrometer (GC-MS). This combination allows for the separation of components in a mixture followed by their individual identification based on their mass spectra. For the analysis of N-(3-chlorophenyl)-1-piperidineacetamide and its potential impurities or analogs, a capillary column with a non-polar or medium-polarity stationary phase would likely be employed. rsc.org The oven temperature would be programmed to increase gradually to ensure the elution of all components.

GC-MS is highly effective for purity assessment and for the analysis of complex mixtures, such as identifying byproducts in a synthesis reaction or metabolites in a biological sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a highly selective and sensitive analytical technique for the quantitative determination of N-(3-chlorophenyl)-1-piperidineacetamide and related piperazine (B1678402) derivatives, particularly at trace levels. researchgate.netnih.gov This methodology is crucial in forensic toxicology and pharmaceutical analysis for identifying and quantifying the compound in complex matrices such as biological fluids or seized materials. nih.govresearchgate.net

The core of the LC-MS/MS method involves two main stages: chromatographic separation and mass spectrometric detection. In the first stage, a high-performance liquid chromatography (HPLC) system separates the target analyte from other components in the sample. nih.gov Research on analogous piperazine compounds has demonstrated effective separation using a C18 symmetry column. researchgate.net The mobile phase, which carries the sample through the column, often consists of a gradient mixture of an aqueous component, like ammonium (B1175870) acetate (B1210297) or water with formic acid, and an organic solvent such as acetonitrile or methanol. researchgate.netnih.gov

Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in the positive mode is commonly employed as the ionization source, which imparts a charge to the analyte molecules. researchgate.netnih.gov The charged molecules are then transferred into the mass analyzer. A triple quadrupole tandem mass spectrometer is frequently used, operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions unique to the target compound.

The validation of these methods according to International Council for Harmonisation (ICH) guidelines ensures their reliability in terms of linearity, precision, accuracy, specificity, and robustness. researchgate.net For trace analysis, LC-MS/MS methods have demonstrated the ability to achieve very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-million (ppm) or even lower range, making them suitable for detecting minute quantities of the substance. researchgate.net

Table 1: Example LC-MS/MS Method Parameters for Analysis of Related Piperazine Compounds This table is generated based on data from studies on structurally similar compounds.

| Parameter | Description |

|---|---|

| Chromatography Column | C18 symmetry (100 mm x 4.6 mm, 3.5 µm) researchgate.net |

| Mobile Phase | 5.0 mM ammonium acetate–acetonitrile (30:70, v/v) researchgate.net |

| Water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) in a gradient system nih.gov | |

| Ionization Source | Positive Electrospray Ionization (ESI) researchgate.net |

| Mass Spectrometer | Triple quadrupole tandem mass spectrometer researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Limit of Detection (LOD) | 0.01 ppm researchgate.net |

| Limit of Quantification (LOQ) | 0.03 ppm researchgate.net |

| Linearity Range | 0.03–1.5 ppm (Correlation coefficient > 0.9996) researchgate.net |

Electrochemical Methods in Forensic and Research Applications for Compound Detection

Electrochemical methods have emerged as powerful analytical tools for the detection of N-(3-chlorophenyl)-1-piperidineacetamide and its analogues in forensic and research settings. mdpi.comdntb.gov.ua These techniques offer a rapid, portable, and low-cost alternative to traditional chromatographic methods, making them highly suitable for on-site screening of seized drug samples and in various laboratory applications. wvu.eduresearchgate.net

One of the most promising electrochemical approaches involves the use of potentiometric sensors. mdpi.com Research has led to the development of selective sensors specifically designed for the determination of 1-(3-chlorophenyl)piperazine (B195711) (mCPP), a closely related compound. mdpi.comdntb.gov.ua These sensors often utilize a polymeric membrane containing a specific ionophore—a molecule that selectively binds to the target analyte. For instance, a supramolecular architecture of [Na(15-crown-5)][BPh₄] has been successfully used as an ionophore. mdpi.com This ionophore exhibits a strong binding affinity for the target piperazine derivative, which is the basis for the sensor's selectivity. mdpi.com

The operational principle of these potentiometric sensors is the measurement of a potential difference that arises when the sensor's membrane interacts with the target analyte. This potential change is proportional to the concentration of the analyte in the sample. mdpi.com The performance of these sensors is characterized by several key parameters, including sensitivity (slope of the calibration curve), linear dynamic range, limit of detection (LOD), and response time. mdpi.com

Studies have shown that these sensors can achieve high sensitivity, with response slopes close to the ideal Nernstian value (e.g., 58.9 ± 0.43 mV/decade). mdpi.com They also feature wide dynamic ranges and low detection limits, capable of measuring concentrations down to the micromolar (µM) or even sub-micromolar level. mdpi.com A fast response time, often just a few seconds, is another significant advantage, allowing for rapid screening. mdpi.com The development of such selective sensors represents an important advancement in the analytical toolkit for detecting new psychoactive substances like N-(3-chlorophenyl)-1-piperidineacetamide. dntb.gov.ua

Table 2: Performance Characteristics of a Potentiometric Sensor for 1-(3-chlorophenyl)piperazine Detection

| Performance Metric | Value |

|---|---|

| Sensitivity (Slope) | 58.9 ± 0.43 mV/decade mdpi.com |

| Linear Dynamic Range | 10⁻⁶ to 10⁻² M mdpi.com |

| Limit of Detection (LOD) | 5.0 x 10⁻⁷ M mdpi.com |

| Response Time | 5 seconds mdpi.com |

| Ionophore | [Na(15-crown-5)][BPh₄] mdpi.com |

Integration of N 3 Chlorophenyl 1 Piperidineacetamide into Drug Discovery and Lead Optimization Processes

Hit Identification and Validation Strategies for Piperidineacetamide Scaffolds

Hit identification is the initial phase where compounds with desired biological activity against a specific target are discovered from large chemical libraries. For scaffolds like piperidineacetamide, several strategies are employed to find these initial "hits."

High-Throughput Screening (HTS): This is a primary method for hit identification, utilizing automation to screen vast libraries of compounds against a biological target. upmbiomedicals.com A library containing diverse piperidineacetamide derivatives would be tested in parallel to identify molecules that exhibit activity. upmbiomedicals.com

Knowledge-Based Approaches: This strategy relies on existing knowledge, including published literature and patents. Researchers can search databases for compounds similar to N-(3-chlorophenyl)-1-piperidineacetamide that have known biological activities, using this information as a starting point. sygnaturediscovery.com This method can be faster than HTS but may lead to intellectual property that is already explored. sygnaturediscovery.com

Virtual Screening: Computational methods are used to predict the binding of compounds to a target. Large databases of virtual molecules, including many piperidineacetamide analogs, can be screened against a 3D model of the target protein to identify candidates with a high predicted binding affinity. sygnaturediscovery.com

Fragment-Based Screening: This technique involves screening smaller, low-complexity molecules ("fragments") that are likely to bind to the target. Once a fragment hit is identified, it can be grown or linked with other fragments to create a more potent lead compound, potentially leading to a piperidineacetamide derivative.

Once initial hits are identified, they must undergo a rigorous validation process to confirm their activity and eliminate false positives. This involves re-testing the compound's activity and using orthogonal assays—different experimental methods—to ensure the observed effect is genuine and specific to the target. sygnaturediscovery.com Biophysical methods like Surface Plasmon Resonance (SPR) can be used to confirm direct binding between the compound and the target protein. sygnaturediscovery.com

Lead Series Identification and Prioritization

Following validation, the collection of confirmed hits is analyzed to identify promising "lead series." This process involves grouping the hits based on their core chemical structure, or scaffold. upmbiomedicals.com All piperidineacetamide hits, for example, would be grouped into a series for further evaluation.

The prioritization of these series is a critical step and is based on several key criteria:

Potency: The concentration of the compound required to produce a desired biological effect. Higher potency is generally preferred.

Structure-Activity Relationship (SAR): An initial assessment of how changes in the chemical structure affect its biological activity. A series that shows a clear and interpretable SAR is more attractive because it suggests that the molecule can be systematically optimized. upmbiomedicals.com

Synthetic Tractability: The ease with which new analogs of the scaffold can be synthesized. The piperidineacetamide scaffold is generally considered synthetically accessible, allowing for the creation of a diverse range of derivatives for optimization.

Physicochemical Properties: Evaluation of properties like solubility, stability, and molecular weight, which influence the compound's "drug-like" potential.

Novelty: The uniqueness of the chemical scaffold, which can impact intellectual property rights.

A data-driven approach is often used to rank and prioritize these lead series, as illustrated in the conceptual table below.

| Scaffold | Initial Potency (IC₅₀) | SAR Tractability | Synthetic Accessibility | Novelty Score (1-5) | Priority |

|---|---|---|---|---|---|

| Piperidineacetamide | 5 µM | Good | High | 4 | High |

| Thiazole-carboxamide | 2 µM | Poor | Medium | 5 | Medium |

| Quinoline-based | 10 µM | Good | Low | 3 | Low |

Based on such an analysis, the piperidineacetamide series, including N-(3-chlorophenyl)-1-piperidineacetamide, would be selected for the next stage: lead optimization.

Optimization of Target Selectivity and Potency

Lead optimization is an iterative process of chemically modifying a chosen lead compound to improve its key characteristics, primarily its potency and selectivity. Potency refers to the amount of drug needed to produce an effect, while selectivity is the drug's ability to bind to its intended target without affecting other targets in the body, which can cause unwanted side effects.

For a lead compound like N-(3-chlorophenyl)-1-piperidineacetamide, medicinal chemists would systematically modify its three main components:

The N-(3-chlorophenyl) group: The position and nature of the substituent on the phenyl ring can be altered. For example, moving the chlorine atom to the 2- or 4-position, or replacing it with other groups like fluorine, methyl, or methoxy, can significantly impact interactions with the target's binding pocket.

The Piperidine (B6355638) Ring: Modifications can be made to the piperidine ring itself, such as adding substituents to alter its shape and polarity.

The Acetamide (B32628) Linker: The linker connecting the two main fragments can also be modified, though this is often less common if the existing linker provides an optimal orientation.

The goal is to enhance interactions with the target protein while potentially introducing steric clashes or unfavorable interactions with off-target proteins. semanticscholar.org This effort is guided by SAR studies, where each new derivative is synthesized and tested to see how the modification affected its biological profile.

| Compound | Modification on Phenyl Ring | Target Potency (IC₅₀, nM) | Off-Target Selectivity (IC₅₀, nM) |

|---|---|---|---|

| Parent | 3-Chloro | 500 | 1500 |

| Analog 1 | 4-Chloro | 350 | 2000 |

| Analog 2 | 3-Fluoro | 600 | 1800 |

| Analog 3 | 3-Trifluoromethyl | 150 | 5000 |

| Analog 4 | 3,4-Dichloro | 80 | 3500 |

This iterative cycle of design, synthesis, and testing eventually leads to compounds with optimized potency and a high degree of selectivity. nih.gov

Consideration of Drug-Target Residence Time in Lead Optimization

Traditionally, lead optimization has focused on improving a compound's binding affinity (measured by constants like Kd or IC₅₀). researchgate.net However, there is growing recognition that this equilibrium-based parameter does not always predict a drug's efficacy in the dynamic environment of the human body. nih.gov A more informative parameter is drug-target residence time , which measures the duration for which a drug remains bound to its target. nih.gov

Residence time is determined by the dissociation rate constant (koff), which is the rate at which the drug-target complex breaks apart. bohrium.com A slow koff rate corresponds to a long residence time. researchgate.net A drug with a long residence time can continue to exert its therapeutic effect even after the concentration of the unbound drug in the bloodstream has decreased. nih.gov This can lead to a more sustained pharmacological response in vivo.

Therefore, during lead optimization of N-(3-chlorophenyl)-1-piperidineacetamide derivatives, it is advantageous to measure not only the IC₅₀ but also the koff rate. The optimization strategy would then aim to identify modifications that slow the rate of dissociation from the target. This might involve designing compounds that induce a conformational change in the target protein upon binding, effectively "trapping" the drug in the binding site for a longer period. Incorporating the measurement of drug-target residence time provides critical information that can better translate in vitro findings to in vivo efficacy. nih.gov

Rational Design Principles for Novel N-(3-chlorophenyl)-1-piperidineacetamide Derivatives

Rational design utilizes an understanding of the drug target's three-dimensional structure and the way the compound binds to it to design new, improved derivatives. This approach is often supported by computational tools like molecular docking and molecular dynamics simulations. nih.gov

For N-(3-chlorophenyl)-1-piperidineacetamide, a rational design strategy would involve several key principles:

Structure-Based Design: If the 3D structure of the biological target is known (e.g., from X-ray crystallography), the parent compound can be computationally "docked" into the binding site. This allows researchers to visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein. nih.gov This model can then be used to predict how structural modifications would enhance these interactions.

SAR-Guided Modifications: Based on existing SAR data (as in Table 2), hypotheses can be formed about which regions of the molecule are most sensitive to modification. For example, if adding a bulky group at the 4-position of the phenyl ring improves potency, this suggests the presence of a corresponding hydrophobic pocket in the target. mdpi.com

Bioisosteric Replacement: This principle involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability. For instance, the chlorine atom on the phenyl ring could be replaced with a trifluoromethyl group, which is a common bioisostere.

Scaffold Hopping: In some cases, the core piperidineacetamide scaffold itself may be replaced with a different but structurally related scaffold that maintains the key binding interactions while offering improved properties.

The following table outlines how these principles could be applied to design novel derivatives.

| Design Principle | Proposed Modification | Scientific Rationale | Expected Outcome |

|---|---|---|---|

| Structure-Based Design | Add a hydroxyl group to the 4-position of the piperidine ring. | Docking model shows a potential hydrogen bond acceptor (e.g., Aspartic Acid) in proximity. | Increased potency due to new hydrogen bond formation. |

| SAR-Guided Modification | Synthesize analogs with different substituents at the 3- and 4-positions of the phenyl ring. | SAR data indicates this region is critical for binding and selectivity. | Identify optimal substituent for potency and selectivity. |

| Bioisosteric Replacement | Replace the N-(3-chlorophenyl) moiety with an N-(isoquinoline) group. | The isoquinoline (B145761) ring system can mimic the phenyl ring while offering new interaction points. | Improved binding affinity and potentially novel intellectual property. |

By applying these rational design principles, the lead optimization process for N-(3-chlorophenyl)-1-piperidineacetamide can be made more efficient and effective, increasing the likelihood of developing a successful drug candidate. nih.gov

Future Research Directions and Emerging Paradigms for N 3 Chlorophenyl 1 Piperidineacetamide

Exploration of Novel Therapeutic Areas and Target Classes

The unique chemical structure of N-(3-chlorophenyl)-1-piperidineacetamide, which combines elements of chlorophenyl and piperidine (B6355638), suggests potential biological activity that warrants further investigation. evitachem.com Research into structurally related compounds provides a roadmap for exploring its therapeutic possibilities.

Derivatives of piperidine are known to interact with a variety of biological targets, making them candidates for pharmacological studies. evitachem.com For instance, compounds incorporating a (3-chlorophenyl) moiety have been investigated for their anticonvulsant and antinociceptive (pain-relieving) properties. mdpi.comnih.gov This suggests that N-(3-chlorophenyl)-1-piperidineacetamide could be a candidate for developing treatments for neurological disorders such as epilepsy and neuropathic pain. The analgesic activity of related compounds points towards a potential role in managing chronic pain conditions by possibly inhibiting the development of central sensitization of pain. mdpi.com